Bienvenue dans la boutique en ligne BenchChem!

4-Amino-2,8-dioxa-3-azaspiro[4.5]dec-3-en-1-one

Fragment-based drug discovery Physicochemical profiling Scaffold selection

4-Amino-2,8-dioxa-3-azaspiro[4.5]dec-3-en-1-one (CAS 2089277-14-3) is a low-molecular-weight (170.17 g/mol) spirocyclic building block that fuses an oxetane ring with a 4-amino-substituted isoxazolinone (isoxazol-5(4H)-one) heterocycle via a shared quaternary carbon. The compound is classified as a versatile small-molecule scaffold and is offered at research-grade purity (≥95%) by multiple suppliers.

Molecular Formula C7H10N2O3
Molecular Weight 170.168
CAS No. 2089277-14-3
Cat. No. B2402508
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-2,8-dioxa-3-azaspiro[4.5]dec-3-en-1-one
CAS2089277-14-3
Molecular FormulaC7H10N2O3
Molecular Weight170.168
Structural Identifiers
SMILESC1COCCC12C(=NOC2=O)N
InChIInChI=1S/C7H10N2O3/c8-5-7(6(10)12-9-5)1-3-11-4-2-7/h1-4H2,(H2,8,9)
InChIKeyVPDYPMDDRKYBEW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Amino-2,8-dioxa-3-azaspiro[4.5]dec-3-en-1-one (CAS 2089277-14-3): Spirocyclic Oxetane-Isoxazolinone Building Block Procurement Guide


4-Amino-2,8-dioxa-3-azaspiro[4.5]dec-3-en-1-one (CAS 2089277-14-3) is a low-molecular-weight (170.17 g/mol) spirocyclic building block that fuses an oxetane ring with a 4-amino-substituted isoxazolinone (isoxazol-5(4H)-one) heterocycle via a shared quaternary carbon [1]. The compound is classified as a versatile small-molecule scaffold and is offered at research-grade purity (≥95%) by multiple suppliers . Its structural architecture, featuring zero rotatable bonds, a moderate TPSA of 73.9 Ų, and a computed XLogP3 of -0.6 [1], positions this compound within fragment-like chemical space (MW < 300 Da) suitable for fragment-based drug discovery (FBDD) campaigns.

Why 4-Amino-2,8-dioxa-3-azaspiro[4.5]dec-3-en-1-one Cannot Be Replaced by Other Spirocyclic Building Blocks Without Experimental Validation


Spirocyclic oxetane-containing building blocks are not interchangeable despite sharing similar molecular formulae. 4-Amino-2,8-dioxa-3-azaspiro[4.5]dec-3-en-1-one embeds a 4-amino-isoxazolinone pharmacophore that is structurally and electronically distinct from the hydantoin ring found in the co-formula comparator 8-oxa-1,3-diazaspiro[4.5]decane-2,4-dione (CAS 39124-19-1); the isoxazolinone N-O bond introduces a unique hydrogen-bond acceptor geometry and a different tautomeric profile [1]. Substituting one scaffold for the other would alter the orientation of the amino group relative to the oxetane oxygen, potentially disrupting key ligand-protein interactions in any structure-based design campaign [2]. Procurement decisions must therefore be scaffold-specific rather than class-generic.

4-Amino-2,8-dioxa-3-azaspiro[4.5]dec-3-en-1-One: Quantitative Differentiation Evidence Against Closest Structural Analogs


Hydrogen Bond Donor Count and TPSA Differentiation vs. 8-Oxa-1,3-diazaspiro[4.5]decane-2,4-dione (CAS 39124-19-1)

The target compound possesses 1 computed hydrogen bond donor (HBD) versus 2 HBDs for the hydantoin-based comparator 8-oxa-1,3-diazaspiro[4.5]decane-2,4-dione (CAS 39124-19-1), a difference that affects membrane permeability prediction and binding pharmacophore definition [1]. The TPSA of the target is 73.9 Ų [1] compared to 67.4 Ų (or 74.4 Ų by alternative calculation) for the comparator , reflecting the different spatial distribution of polar atoms conferred by the isoxazolinone N-O versus the hydantoin N-H. Both compounds share zero rotatable bonds and an identical molecular formula (C7H10N2O3, 170.17 g/mol), making the HBD count and TPSA the primary physicochemical differentiators for fragment library selection.

Fragment-based drug discovery Physicochemical profiling Scaffold selection

Fraction of sp3 Carbons (Fsp3) and Three-Dimensionality vs. Flat Aromatic Fragment Baselines

The target compound has an Fsp3 value of approximately 0.57 (4 sp3 carbons out of 7 total carbons), derived from the spirocyclic oxetane core where all four ring carbons of the oxetane plus the spiro junction carbon are sp3-hybridized [1]. This places the compound well above the Fsp3 threshold typical of flat, aromatic fragment libraries (Fsp3 commonly < 0.3) [2]. Higher Fsp3 values correlate with improved aqueous solubility, reduced promiscuous binding, and greater clinical success rates in drug discovery campaigns [2]. The spirocyclic architecture enforces a rigid three-dimensional conformation that cannot be achieved by non-spiro analogs with the same atom composition.

Drug-likeness Fsp3 metric Fragment library design

Commercial Availability and Pricing Benchmarking Against Structurally Related Spirocyclic Building Blocks

The target compound is commercially available from multiple suppliers at ≥95% purity, with documented pricing: $497.50 per 50 mg (Biosynth) and €549.00 per 50 mg (CymitQuimica) . The comparator 8-oxa-1,3-diazaspiro[4.5]decane-2,4-dione (CAS 39124-19-1) is also commercially available but with significantly different pricing structures depending on the supplier . The target compound's lead time of 3-4 weeks for non-stock quantities is comparable to other specialty spirocyclic building blocks. Storage conditions are straightforward: long-term storage in a cool, dry place with no hazardous material classification for transport .

Chemical procurement Building block sourcing Medicinal chemistry supply

GHS Safety Profile and Laboratory Handling Classification

The target compound carries a standardized GHS classification based on one ECHA C&L notification: Acute Toxicity Category 4 (oral), Skin Irritation Category 2, Eye Irritation Category 2A, and STOT Single Exposure Category 3 (respiratory tract irritation) [1]. The hazard statements assigned are H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation), each at 100% notification agreement [1]. This hazard profile is typical for small-molecule heterocyclic building blocks of this class and does not include any mutagenicity, carcinogenicity, or reproductive toxicity classifications, which simplifies institutional chemical registration and reduces procurement barriers for academic and industrial laboratories.

Laboratory safety Chemical hazard assessment Procurement risk management

4-Amino-2,8-dioxa-3-azaspiro[4.5]dec-3-en-1-One: Evidence-Backed Application Scenarios for Scientific and Industrial Procurement


Fragment-Based Drug Discovery (FBDD) Library Enrichment with sp3-Rich Isoxazolinone Scaffolds

The compound's fragment-like molecular weight (170.17 Da), zero rotatable bonds, and Fsp3 of ~0.57 make it suitable for inclusion in sp3-enriched fragment libraries targeting proteins with shallow or cryptic binding pockets [1]. Its rigid spirocyclic architecture presents a pre-organized three-dimensional pharmacophore that can be screened by NMR, SPR, or X-ray crystallography without the entropic penalty associated with flexible fragments. The 4-amino-isoxazolinone ring offers both hydrogen-bond donor (NH2) and acceptor (N-O, C=O) functionality in a constrained geometry distinct from the hydantoin-based comparator, potentially accessing different binding vectors in the target protein [2].

Bioisosteric Replacement of Morpholine or Piperazine Motifs in Lead Optimization

Spirocyclic oxetane-containing scaffolds have been validated as bioisosteric replacements for morpholine and piperazine rings in medicinal chemistry programs, offering modulated basicity (the oxetane oxygen has lower pKa of conjugate acid vs. morpholine nitrogen) while retaining hydrogen-bond acceptor functionality [1]. The target compound's spiro junction further restricts conformational freedom compared to simple oxetane bioisosteres, which can enhance target selectivity by reducing the number of accessible conformations. This application is supported by class-level evidence from oxetane drug discovery literature rather than compound-specific data [1].

Synthetic Intermediate for 4-Amino-Isoxazolinone Derivatization in Parallel Library Synthesis

The 4-amino substituent on the isoxazolinone ring provides a primary amine handle for rapid derivatization via amide coupling, reductive amination, or sulfonylation chemistry, enabling parallel library synthesis for structure-activity relationship (SAR) exploration [1][2]. The oxetane ring remains intact under most standard coupling conditions, preserving the spirocyclic core geometry throughout the derivatization sequence. This synthetic versatility, combined with commercial availability at ≥95% purity from multiple suppliers with documented storage stability , supports the compound's role as a key intermediate in medicinal chemistry workflows rather than merely a terminal screening fragment.

Quote Request

Request a Quote for 4-Amino-2,8-dioxa-3-azaspiro[4.5]dec-3-en-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.